![molecular formula C14H14N4O6S B5530410 N,N'-dimethyl-N,N'-bis(3-nitrophenyl)sulfamide](/img/structure/B5530410.png)
N,N'-dimethyl-N,N'-bis(3-nitrophenyl)sulfamide
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Description
Synthesis Analysis
The synthesis of sulfamide derivatives often involves the reaction of suitable nitrophenyl components with dimethylamine or similar amines. While specific synthesis routes for "N,N'-dimethyl-N,N'-bis(3-nitrophenyl)sulfamide" are not readily available, related research indicates the use of nitrophenyl sulfamides and dimethylamine in synthesis processes. For instance, the thermal reactions of N,N′ bis(p‐nitrophenyl)sulfamide with other compounds can lead to polymeric materials, suggesting that reactions involving nitrophenyl sulfamides can be thermally induced under specific conditions (Riccitiello, Fohlen, & Parker, 1971).
Molecular Structure Analysis
Structural investigations of related compounds, such as ylides with nitrophenyl groups, provide insights into the possible conformations and molecular arrangements. These studies reveal specific bond lengths and molecular conformations that could be similar in "N,N'-dimethyl-N,N'-bis(3-nitrophenyl)sulfamide" (Cameron, Freer, & Maltz, 1981).
Mechanism of Action
Safety and Hazards
Sigma-Aldrich provides “N,N’-dimethyl-N,N’-bis(3-nitrophenyl)sulfamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More specific safety and hazard data were not found in the search results.
properties
IUPAC Name |
N-methyl-N-[methyl-(3-nitrophenyl)sulfamoyl]-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O6S/c1-15(11-5-3-7-13(9-11)17(19)20)25(23,24)16(2)12-6-4-8-14(10-12)18(21)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLLPJSHMHQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)N(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[methyl-(3-nitrophenyl)sulfamoyl]-3-nitroaniline |
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